2-[(Carboxymethyl-isopropyl-amino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester
Description
"2-[(Carboxymethyl-isopropyl-amino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester" is a pyrrolidine-derived compound featuring a tert-butyl ester group and a carboxymethyl-isopropyl-amino side chain. This structure is characteristic of intermediates used in medicinal chemistry, particularly in the synthesis of nicotinic acetylcholine receptor (nAChR) ligands or protease inhibitors. The tert-butyl ester group serves as a protective moiety for carboxylic acids, enabling selective reactivity in multi-step syntheses .
Properties
IUPAC Name |
2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]methyl-propan-2-ylamino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O4/c1-11(2)16(10-13(18)19)9-12-7-6-8-17(12)14(20)21-15(3,4)5/h11-12H,6-10H2,1-5H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYTKPDGZLVBTDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1CCCN1C(=O)OC(C)(C)C)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[(Carboxymethyl-isopropyl-amino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester is a complex organic compound that exhibits a range of biological activities due to its unique structural features. This compound, characterized by the presence of a pyrrolidine ring and multiple functional groups, has garnered interest for its potential therapeutic applications, particularly in the fields of neuroprotection, antimicrobial activity, and metabolic modulation.
- Molecular Formula : C15H28N2O4
- Molecular Weight : 300.399 g/mol
- IUPAC Name : this compound
1. Antioxidant Properties
Compounds with carboxylic acid functionalities are known to exhibit antioxidant properties. This compound may scavenge free radicals, thereby protecting cells from oxidative stress. The presence of the carboxymethyl group enhances its ability to donate electrons and neutralize reactive oxygen species (ROS) .
2. Neuroprotective Effects
The neuroprotective potential of amino acid derivatives has been extensively studied. This compound may play a role in protecting neuronal cells from degeneration, making it a candidate for therapeutic interventions in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies suggest that similar compounds can inhibit apoptosis in neuronal cells and promote survival pathways .
3. Antimicrobial Activity
Preliminary studies indicate that compounds structurally similar to this compound may exhibit antimicrobial properties. The interaction of the compound with bacterial membranes or enzymes could disrupt cellular functions, leading to bactericidal effects .
Case Studies
Several studies have explored the biological activity of related compounds:
- Neuraminidase Inhibition : Research on pyrrolidine derivatives has shown that they can act as potent inhibitors of neuraminidase, an enzyme critical for viral replication in influenza viruses. For example, a study demonstrated that certain pyrrolidine-based compounds exhibited significant inhibitory activity against neuraminidase with IC50 values in the micromolar range . This suggests potential antiviral applications for derivatives of 2-[(Carboxymethyl-isopropyl-amino)-methyl]-pyrrolidine.
- Cytotoxicity Assays : In vitro assays using the MTT method have been employed to assess the cytotoxic effects of related compounds on various cancer cell lines. Results indicated that specific modifications in the structure could enhance cytotoxicity, providing insights into optimizing the compound for therapeutic use .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Glycine Benzyl Ester | Simple amino acid structure | Basic amino acid with less complexity |
| L-Proline Derivative | Contains a pyrrolidine ring | Involved in protein synthesis |
| 4-Aminobutanoic Acid | Aliphatic amine structure | Known for neuroactive properties |
The unique combination of functional groups in 2-[(Carboxymethyl-isopropyl-amino)-methyl]-pyrrolidine enhances its biological interactions compared to simpler amino acids or derivatives .
Scientific Research Applications
Biochemical Research Applications
Amino Acid Derivative Studies
This compound is structurally related to amino acids, which are crucial for protein synthesis and metabolic processes. Its unique functional groups allow for interactions with various biological targets, making it a candidate for studies on metabolic pathways involving amino acids and their derivatives .
Neuroprotective Effects
Research indicates that similar compounds exhibit neuroprotective properties, suggesting that 2-[(Carboxymethyl-isopropyl-amino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester may also play a role in protecting neuronal cells from damage. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Antioxidant Activity
The presence of carboxylic acid groups in the compound suggests potential antioxidant properties. Compounds with such functionalities can scavenge free radicals, thereby protecting cells from oxidative stress.
Therapeutic Applications
Antimicrobial Properties
Preliminary studies suggest that derivatives of this compound may possess antimicrobial activity. This could be beneficial in developing new antibiotics or treatments for infections caused by resistant bacteria.
Drug Development
Due to its structural complexity and biological activity, the compound is a candidate for further development in pharmaceutical applications. It could serve as a lead compound for designing new drugs targeting specific biological pathways or diseases .
Synthetic Applications
Synthetic Chemistry
The synthesis of this compound typically involves multi-step reactions that require careful control of conditions to achieve high yields and purity. The compound can act as an intermediate in the synthesis of more complex organic molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of pyrrolidine-1-carboxylic acid tert-butyl esters with variable substituents on the pyrrolidine ring. Below is a detailed comparison with structurally related analogs:
Structural Comparison
Pharmacological and Functional Differences
- nAChR Targeting : Analogs like "2(S)-[[5-[3-(2-Hydroxyethyl)-5-isoxazolyl]-3-pyridinyloxy]methyl]pyrrolidine-1-carboxylic acid tert-butyl ester" () demonstrate partial agonism at α4β2-nAChRs, suggesting that the hydroxyethyl-isoxazole moiety enhances receptor binding. The target compound’s isopropyl group may reduce steric hindrance compared to bulkier substituents .
- Enzyme Inhibition: Compounds with phosphinoyl groups (e.g., "2-[(2-carboxy-propyl)-hydroxy-phosphinoyl]-pyrrolidine-1-carboxylic acid benzyl ester") inhibit angiotensin-converting enzymes, highlighting the role of electronegative substituents in enzyme interaction .
Key Notes
Synthetic Utility : The tert-butyl ester group in these compounds facilitates deprotection under mild acidic conditions (e.g., HCl in ether, as in and ), enabling downstream functionalization .
Structural Flexibility : Rotameric mixtures observed in analogs like "2-(4-Acetylbenzyl)pyrrolidine-1-carboxylic acid tert-butyl ester" () suggest conformational dynamics that could influence binding to biological targets .
Preparation Methods
Reaction Sequence
Key Data
| Step | Yield (%) | Purity (HPLC) | Key Reagents |
|---|---|---|---|
| A | 78 | 95% | Bromoacetic acid tert-butyl ester, K₂CO₃ |
| B | 85 | 97% | Isopropylamine, NaBH₃CN |
| Final | 92 | 99% | Boc anhydride, DMAP |
Advantages : High yields at each stage; compatibility with Boc protection.
Limitations : Requires careful control of reductive amination conditions to avoid over-alkylation.
Method 2: Cycloaddition-Based Synthesis
Reaction Sequence
-
1,3-Dipolar Cycloaddition :
-
Grignard Addition :
-
Reduction and Deprotection :
-
Boc Protection and Esterification :
Key Data
| Step | Yield (%) | Key Observations |
|---|---|---|
| Cycloaddition | 65 | Diastereoselectivity >20:1 |
| Grignard | 72 | Requires strict temperature control |
| Boc Protection | 88 | No racemization observed |
Advantages : High stereochemical control; suitable for scale-up.
Limitations : Multi-step purification required; sensitive to moisture.
Method 3: Solid-Phase Synthesis
Reaction Sequence
Key Data
| Parameter | Result |
|---|---|
| Purity (crude) | 85% |
| Overall Yield | 62% |
| Cycle Time | 48 h |
Advantages : Rapid iteration for analog synthesis.
Limitations : Lower yields compared to solution-phase methods.
Comparative Analysis of Methods
| Method | Yield (%) | Scalability | Stereochemical Control |
|---|---|---|---|
| 1 | 78–92 | High | Moderate |
| 2 | 65–88 | Moderate | High |
| 3 | 62–85 | Low | Low |
Optimal Choice : Method 1 for industrial-scale synthesis; Method 2 for enantioselective applications.
Critical Reaction Parameters
Q & A
Q. What are the critical handling and storage protocols for this compound to ensure chemical stability?
- Methodological Answer: Store the compound in a tightly sealed container under inert gas (e.g., nitrogen) at 2–8°C, away from moisture and oxidizing agents. Use personal protective equipment (PPE), including nitrile gloves and safety goggles, when handling. Stability data indicate decomposition risks under prolonged exposure to light or temperatures >30°C . For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste.
Q. How can researchers structurally characterize this compound using spectroscopic techniques?
- Methodological Answer: Combine -NMR (500 MHz, CDCl) to identify proton environments (e.g., tert-butyl singlet at ~1.4 ppm, pyrrolidine ring protons at 1.8–3.5 ppm) with -NMR for carbonyl (170–175 ppm) and carboxymethyl groups. Validate via FT-IR (C=O stretch at ~1720 cm) and high-resolution mass spectrometry (HRMS) for molecular ion confirmation .
Q. What are the primary synthetic routes for this compound, and what reagents are typically involved?
- Methodological Answer: A common route involves coupling carboxymethyl-isopropyl-amine with a pyrrolidine-1-carboxylic acid tert-butyl ester precursor. Key steps include:
- Activation of the carboxylic acid using EDCI/HOBt in anhydrous DMF.
- Amine coupling under nitrogen at 0–20°C, monitored by TLC (silica gel, ethyl acetate/hexane).
- Purification via column chromatography (gradient elution) .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize reaction yields in multi-step syntheses?
- Methodological Answer: Apply DoE to screen variables (e.g., temperature, catalyst loading, solvent ratio). For example:
- Use a fractional factorial design to assess the impact of palladium acetate (0.5–2 mol%) and tert-butyl XPhos ligand in CsCO-mediated couplings.
- Analyze response surfaces to identify optimal conditions (e.g., 100°C, 5.5 hours for Suzuki-Miyaura cross-coupling) .
- Validate robustness using central composite designs .
Q. How should researchers resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer: Discrepancies (e.g., unexpected -NMR splitting) may arise from rotameric equilibria or residual solvents. Strategies include:
Q. What strategies mitigate by-product formation during tert-butyl ester deprotection?
- Methodological Answer: To prevent acid-sensitive group degradation during Boc removal:
Q. How can flow chemistry enhance the scalability of this compound’s synthesis?
- Methodological Answer: Continuous-flow systems improve heat/mass transfer and reproducibility:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
